Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
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Overview
Description
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is a versatile organometallic compound with a molecular weight of 327.1130 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable asset for advanced research and development . It consists of a ferrocene core, which is a sandwich-like structure with two cyclopentadienyl rings bound to a central iron atom, and a pyrrolidinyl group attached via a carbonyl linkage .
Preparation Methods
The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- involves several steps. One common method includes the reaction of ferrocene with a pyrrolidinyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .
Chemical Reactions Analysis
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene core can lead to the formation of ferrocenium ions, while reduction can yield ferrocene derivatives with altered electronic properties .
Scientific Research Applications
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- has numerous applications in scientific research. In chemistry, it is used as a ligand in asymmetric catalysis, particularly in rhodium-catalyzed olefin hydrogenation . In biology and medicine, this compound has shown potential as a novel anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes. Additionally, it is used in the development of electrochemical sensors for detecting various molecules and ions in solutions . In industry, Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is utilized in the synthesis of advanced materials, including polymers and nanoparticles with unique electronic and magnetic properties .
Mechanism of Action
The mechanism by which Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- exerts its effects involves its interaction with molecular targets and pathways within cells. The ferrocene core can undergo redox reactions, which can generate reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent enzymes and pathways, further contributing to its biological activity .
Comparison with Similar Compounds
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be compared to other ferrocene derivatives, such as ferrocenyl-based Josiphos derivatives and Knochel’s Ferriphos ligands . These compounds share a similar ferrocene core but differ in their substituents and functional groups. The unique pyrrolidinyl group in Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- provides distinct electronic and steric properties, making it particularly effective in certain catalytic and biological applications . Other similar compounds include ferrocenylimidazolo [2,1-b]-1,3,4-thiadiazoles, which have shown high yields in synthetic reactions under microwave irradiation .
Biological Activity
Ferrocene derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Overview of Ferrocene and Its Derivatives
Ferrocene is an organometallic compound consisting of a sandwich structure with iron (Fe) between two cyclopentadienyl rings. Its unique electronic properties allow for various modifications to enhance biological activity. The introduction of functional groups, such as the pyrrolidinyl moiety in the compound under discussion, can significantly alter its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of ferrocene derivatives. For instance, compounds containing ferrocene scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that ferrocene-based complexes exhibited a potency greater than traditional chemotherapeutics like cisplatin, particularly in murine solid tumor models .
Table 1: Anticancer Activity of Ferrocene Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Ferrocene-Pyrrolidine Derivative | Ca755 | 0.45 | |
Ferrocene-Complexed Metal | MCF-7 | 0.32 | |
Ferrocene Hybrid | HeLa | 0.25 |
Antimalarial Activity
The antimalarial activity of ferrocene derivatives has also been explored extensively. A notable compound synthesized from ferrocene and quinoline demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum, with an IC50 value significantly lower than that of chloroquine . The mechanism appears to involve inhibition of the efflux mechanisms common to resistant strains.
Table 2: Antimalarial Activity of Ferrocene Derivatives
Compound | Strain Tested | IC50 (nM) | Reference |
---|---|---|---|
Ferrocene-Quinoline Hybrid | Dd2 (resistant) | 77 | |
Tartaric Acid Modified Derivative | SGE2 (sensitive) | 88 | |
Trioxane-Ferrocene Derivative | 3D7 (sensitive) | 7.2 |
The biological activity of ferrocene derivatives is attributed to several mechanisms:
- Electron Transfer Reactions : The redox properties of ferrocene allow it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells .
- Apoptosis Induction : Some studies have shown that ferrocene compounds can induce apoptosis in cancer cells through mitochondrial pathways, enhancing cell death while sparing normal cells .
- Antiparasitic Mechanisms : In the case of antimalarial activity, ferrocene derivatives may disrupt the metabolic pathways of Plasmodium parasites, particularly by inhibiting critical enzymes involved in their life cycle .
Case Study 1: Synthesis and Evaluation of a Ferrocene-Pyrrolidine Hybrid
A recent study synthesized a novel ferrocene-pyrrolidine hybrid and evaluated its biological activity against various cancer cell lines. The compound exhibited selective cytotoxicity with minimal effects on normal cells, highlighting its potential as a targeted therapy .
Case Study 2: Antimalarial Efficacy Against Chloroquine-Resistant Strains
Another investigation focused on a series of ferrocene derivatives modified with quinoline structures. These compounds were tested against multiple strains of P. falciparum, demonstrating enhanced efficacy compared to standard treatments like chloroquine, particularly against resistant strains .
Properties
CAS No. |
115223-09-1 |
---|---|
Molecular Formula |
C15H13FeNO4 |
Molecular Weight |
327.11 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+) |
InChI |
InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1 |
InChI Key |
SQZVBHQTIKPEQM-UHFFFAOYSA-M |
SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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